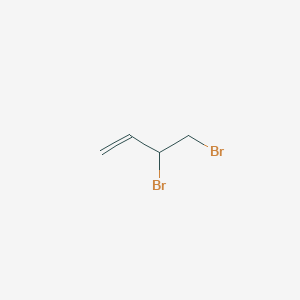

1-Butene, 3,4-dibromo-

説明

Foundational Significance in Contemporary Organic Synthesis Research

1-Butene, 3,4-dibromo- serves as a versatile and reactive building block in modern organic synthesis, primarily due to the presence of multiple functional groups that can undergo a variety of chemical transformations. Its utility stems from its capacity to act as a precursor for more complex molecules, including materials science products and pharmacologically active compounds. ontosight.ai

The compound's reactivity is centered on its alkene and dibromide functionalities. The bromine atoms are susceptible to nucleophilic substitution , allowing for their replacement by a wide range of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. Furthermore, under the influence of a strong base, it can undergo elimination reactions through dehydrohalogenation.

A key area where 1-Butene, 3,4-dibromo- demonstrates its significance is in cyclization reactions . It is a valuable precursor for synthesizing complex heterocyclic structures. For instance, research has shown its use in reacting with various nucleophiles to form pyrrolidine (B122466) derivatives, which are core structures in many areas of medicinal chemistry. It is a noted intermediate in the synthesis of anticholinergic agents. Another important application is in domino reactions with 1,3-dicarbonyl compounds to produce substituted tetrahydrofurans, demonstrating its role in constructing complex oxygen-containing heterocycles. acs.org

Moreover, 1-Butene, 3,4-dibromo- is a substrate for palladium-catalyzed cross-coupling reactions , a cornerstone of modern synthetic chemistry. This allows for the formation of intricate carbon skeletons by coupling with various organometallic reagents. The ability to participate in such a diverse array of reactions makes it an indispensable tool for synthetic chemists aiming to build molecular complexity efficiently.

Historical Development of Brominated Butene Chemistry

The chemistry of brominated butenes is fundamentally linked to the study of electrophilic additions to conjugated dienes, a classic topic in organic chemistry. The synthesis of 1-Butene, 3,4-dibromo- is a direct result of early investigations into the reaction of bromine with 1,3-butadiene (B125203). masterorganicchemistry.comgoogle.com

It has long been established that the electrophilic addition of bromine to 1,3-butadiene yields a mixture of two primary isomers: 1-Butene, 3,4-dibromo- (the 1,2-addition product) and 1,4-dibromo-2-butene (B147587) (the 1,4-addition product). masterorganicchemistry.comgoogle.com Early studies focused on understanding the factors that control the ratio of these products. It was discovered that the reaction conditions, particularly temperature, play a crucial role. At lower temperatures, the formation of the 1,2-adduct, 1-Butene, 3,4-dibromo-, is favored as it is the product of kinetic control. chemtube3d.com Conversely, at higher temperatures, the thermodynamically more stable 1,4-adduct, 1,4-dibromo-2-butene, becomes the major product. chemtube3d.com

The mechanism behind this product distribution involves the formation of a resonance-stabilized allylic carbocation intermediate (or a cyclic bromonium ion) after the initial electrophilic attack of bromine on one of the double bonds. masterorganicchemistry.comchemtube3d.com The subsequent attack by the bromide ion can occur at either of the two electrophilic carbon centers of this intermediate, leading to the two different products.

A notable publication in this area is the 1959 paper by L. F. Hatch, P. D. Gardner, and R. E. Gilbert, which delved into the mechanism of bromine addition to 1,3-butadiene, providing significant insights that are still fundamental to the understanding of these reactions. chemtube3d.comacs.org Patents from the same era, such as one from 1957, also detailed processes for preparing mixtures of these dibromobutene (B8328900) isomers from butadiene and bromine, and methods for their subsequent separation or isomerization. google.com This historical work laid the groundwork for utilizing these brominated butenes as versatile synthetic intermediates.

Data Tables

Table 1: Physicochemical Properties of 1-Butene, 3,4-dibromo-

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| IUPAC Name | 3,4-dibromobut-1-ene | nih.gov |

| CAS Number | 10463-48-6 | nih.govnist.gov |

| Molecular Formula | C₄H₆Br₂ | nih.govnist.gov |

| Molecular Weight | 213.90 g/mol | nih.gov |

| Exact Mass | 213.88158 Da | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Complexity | 42.8 | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,3-butadiene |

| 1,4-dibromo-2-butene |

| 1-Butene, 3,4-dibromo- |

| Bromine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dibromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQFRDTZYRRHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909089 | |

| Record name | 3,4-Dibromobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-48-6 | |

| Record name | 1-Butene, 3,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Butene, 3,4 Dibromo and Its Derivatives

Electrophilic Bromination of Conjugated Dienes: Mechanistic and Regioselectivity Paradigms

The addition of bromine (Br₂) to a conjugated diene like 1,3-butadiene (B125203) is a well-studied reaction that yields a mixture of two primary products: 3,4-dibromo-1-butene (the 1,2-addition product) and 1,4-dibromo-2-butene (B147587) (the 1,4-addition product). The distribution of these products is not arbitrary but is governed by a delicate interplay of kinetic and thermodynamic factors.

Kinetic and Thermodynamic Control in 1,2- vs. 1,4-Addition Products (e.g., 3,4-dibromo-1-butene vs. 1,4-dibromo-2-butene formation)

The electrophilic addition of bromine to 1,3-butadiene serves as a quintessential example of a reaction under either kinetic or thermodynamic control, depending on the reaction conditions, most notably temperature. researchgate.netresearchgate.net

At lower temperatures, the reaction is under kinetic control , favoring the formation of the product that is formed more rapidly. In the case of the bromination of 1,3-butadiene, the 1,2-addition product, 3,4-dibromo-1-butene, is the kinetic product. acs.org This is because the activation energy for the formation of the 1,2-adduct is lower than that for the 1,4-adduct.

Conversely, at higher temperatures, the reaction is under thermodynamic control . Under these conditions, the product distribution reflects the relative stabilities of the products. The 1,4-addition product, 1,4-dibromo-2-butene, is thermodynamically more stable than the 1,2-addition product. nih.gov This increased stability is attributed to the presence of a more substituted internal double bond in the 1,4-adduct compared to the terminal double bond in the 1,2-adduct. nih.gov At elevated temperatures, the initially formed kinetic product can revert to the intermediate carbocation, allowing for the eventual formation of the more stable thermodynamic product. researchgate.netresearchgate.net

The influence of temperature on the product distribution in the addition of HBr to 1,3-butadiene, a reaction analogous to bromination, clearly illustrates this principle. At 0°C, the 1,2-adduct is the major product, while at 40°C, the 1,4-adduct predominates. researchgate.netglobethesis.com

| Reagent | Temperature (°C) | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control Type |

|---|---|---|---|---|

| HBr | 0 | 71 | 29 | Kinetic |

| HBr | 40 | 15 | 85 | Thermodynamic |

| Br₂ | Low Temperature | Major | Minor | Kinetic |

| Br₂ | High Temperature | Minor | Major | Thermodynamic |

Intermediacy of Allylic Carbocations and Bromonium Ions in Dibromobutene (B8328900) Formation

The formation of both 1,2- and 1,4-addition products can be rationalized by the formation of a resonance-stabilized allylic carbocation intermediate. nih.govresearchgate.net The initial step of the reaction involves the electrophilic attack of a bromine molecule on one of the double bonds of the conjugated diene. This leads to the formation of an allylic carbocation, which is stabilized by delocalization of the positive charge over two carbon atoms. nih.govmdpi.com

The resonance hybrid of this allylic carbocation has positive charge density on both the second and fourth carbon atoms of the original diene system. nih.gov Nucleophilic attack by the bromide ion (Br⁻) can then occur at either of these electrophilic centers. nih.gov Attack at the C2 carbon results in the formation of the 1,2-addition product, 3,4-dibromo-1-butene. Conversely, attack at the C4 carbon leads to the 1,4-addition product, 1,4-dibromo-2-butene. nih.gov

While the allylic carbocation model is widely accepted, the potential involvement of a cyclic bromonium ion intermediate, similar to that observed in the bromination of simple alkenes, has also been considered. mdpi.com In the context of conjugated dienes, the high stability of the resonance-stabilized allylic carbocation suggests that it is the predominant intermediate, rather than a bridged bromonium ion. mdpi.com

Impact of Reaction Conditions and Solvent Polarity on Product Distribution in Bromination Reactions

Beyond temperature, other reaction conditions, such as solvent polarity, can influence the product distribution in the bromination of conjugated dienes. The stability of the carbocation intermediate is sensitive to the polarity of the solvent. More polar solvents can better solvate and stabilize the charged intermediate, potentially influencing the relative rates of the competing 1,2- and 1,4-addition pathways.

While the effect of solvent polarity on the regioselectivity of diene bromination is a complex phenomenon, studies on related electrophilic additions to alkenes have shown that solvent can play a crucial role. For instance, in some cases, the solvent itself can act as a nucleophile, leading to the formation of different products. In the context of dibromobutene synthesis, the choice of a non-nucleophilic solvent is crucial to ensure that only the bromide ion acts as the nucleophile.

Stereoselective and Stereospecific Synthesis of Dibromobutene Isomers

The creation of specific stereoisomers of 1-Butene, 3,4-dibromo- presents a significant synthetic challenge. The presence of a stereocenter at the C4 position means that diastereoselective and enantioselective approaches are, in principle, feasible for the synthesis of chiral derivatives.

Diastereoselective Control in the Synthesis of 1-Butene, 3,4-dibromo-

Achieving diastereoselectivity in the synthesis of 1-Butene, 3,4-dibromo- would typically involve the use of a chiral substrate. If the starting conjugated diene already possesses one or more stereocenters, the electrophilic addition of bromine can proceed with facial selectivity, leading to the preferential formation of one diastereomer over another. The existing stereocenter(s) can influence the trajectory of the incoming electrophile, leading to a diastereomeric excess in the product mixture.

While the general principles of substrate-controlled diastereoselectivity are well-established in organic synthesis, specific examples of the diastereoselective bromination of chiral 1,3-dienes to yield derivatives of 1-Butene, 3,4-dibromo- are not extensively documented in the surveyed literature. However, the foundational concepts of stereochemical control suggest that such transformations are theoretically possible.

Enantioselective Approaches to Chiral 1-Butene, 3,4-dibromo- Derivatives

The synthesis of enantiomerically enriched 1-Butene, 3,4-dibromo- derivatives from an achiral starting material like 1,3-butadiene would necessitate the use of a chiral reagent or catalyst. Asymmetric catalysis, in particular, offers a powerful strategy for achieving enantioselectivity in chemical transformations.

Potential enantioselective approaches could involve:

Chiral Brominating Agents: The use of a brominating reagent that incorporates a chiral auxiliary could, in principle, lead to the enantioselective formation of the bromonium ion or the allylic carbocation intermediate, thereby influencing the stereochemical outcome of the reaction.

Chiral Catalysts: A chiral Lewis acid or a chiral phase-transfer catalyst could be employed to coordinate with the bromine molecule or the diene, creating a chiral environment that directs the electrophilic attack to one face of the double bond over the other.

While significant progress has been made in the field of catalytic, enantioselective dihalogenation of alkenes, the development of highly enantioselective methods for the bromination of conjugated dienes remains a challenging area of research. nih.gov The literature on the specific enantioselective synthesis of 1-Butene, 3,4-dibromo- is limited, and further research is needed to develop practical and efficient methods for accessing these chiral building blocks.

Synthesis of Substituted 1-Butene, 3,4-dibromo- Analogues

The modification of the 1-Butene, 3,4-dibromo- scaffold through the introduction of various functional groups is a key strategy for creating a diverse range of chemical building blocks. These synthetic approaches allow for the fine-tuning of the molecule's properties for subsequent reactions.

Generation of Nitro-functionalized 3,4-Dibromo-1-butene Derivatives

Nitro-functionalized analogs of 3,4-dibromo-1-butene are typically synthesized through the electrophilic addition of bromine to nitro-substituted 1,3-butadienes. The presence and position of the electron-withdrawing nitro group on the diene system significantly influence the reaction's outcome.

For instance, the reaction of 1-nitro-1,3-butadiene with bromine yields 3,4-dibromo-1-nitro-1-butene as the sole product. mdpi.com Similarly, the bromination of 2-nitro-1,3-butadiene in a solvent like chloroform (B151607) proceeds slowly to form 3,4-dibromo-2-nitro-1-butene. mdpi.com The introduction of the nitro group makes these dienes less reactive in electrophilic substitution reactions compared to standard butadiene due to the pronounced electrophilic character imparted to the diene system. mdpi.com

| Precursor | Reagent | Solvent | Product |

| 1-Nitro-1,3-butadiene | Bromine (Br₂) | Not Specified | 3,4-Dibromo-1-nitro-1-butene mdpi.com |

| 2-Nitro-1,3-butadiene | Bromine (Br₂) | Chloroform | 3,4-Dibromo-2-nitro-1-butene mdpi.com |

| 2-Nitro-1,3-butadiene | Bromine (Br₂) | Acetic Acid | 1,2,3,4-Tetrabromo-2-nitro-1-butene mdpi.com |

Synthesis of Halogenated 1-Butene, 3,4-dibromo- Analogues (e.g., hexafluorobutane derivatives)

The synthesis of other halogenated analogs often involves the dehydrohalogenation and dehalogenation of polyhalogenated butanes and butenes. nih.gov A notable example in a related context is the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. This compound is produced by the reaction of either (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under the influence of ultraviolet irradiation or sunlight, achieving a 95% yield. rsc.org While this results in a saturated butane (B89635) derivative, it demonstrates the halogenation of a fluorinated butene backbone, a key strategy for producing highly halogenated compounds. rsc.org

| Precursor | Reagent | Conditions | Product | Yield |

| (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Bromine (Br₂) | UV irradiation or sunlight | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane rsc.org | 95% rsc.org |

Tandem and Multi-Step Synthetic Strategies Incorporating 1-Butene, 3,4-dibromo- Precursors

Dibromobutenes, particularly the isomeric trans-1,4-dibromo-2-butene, are valuable precursors in multi-step syntheses due to their bifunctional nature, possessing two reactive allylic bromide sites. This allows for sequential or tandem reactions to build complex molecular architectures.

Conversion of 1,4-Dibromo-2-butene to Functionally Diverse Butadienes and Related Compounds

trans-1,4-Dibromo-2-butene serves as a versatile starting material for generating a wide array of 2-substituted 1,3-butadienes. A common two-step methodology involves an initial SN2′ substitution reaction followed by dehydrohalogenation. nih.gov In the first step, cuprate (B13416276) addition with an alkyl Grignard reagent to 1,4-dibromo-2-butene selectively yields a 3-alkyl-4-bromo-1-butene intermediate. Subsequent dehydrohalogenation of this intermediate effectively produces the desired 2-alkyl-1,3-butadiene. nih.gov

This precursor can also be used to synthesize other functionally diverse compounds:

Allenic Ketones : Reaction with dialkyl ketones and sodium hydride yields allenic ketones as the primary products. rsc.org

Substituted Dihydropyrans : A [5+1] annulation reaction has been developed using 4-bromo-but-2-enyl peroxides (derived from dibromobutene) to react with C1 nucleophiles, forming 2,2-disubstituted dihydropyrans. lookchem.com

2-Ethoxymethyl-1,3-butadiene : A derivative, 1,4-dibromo-2-methyl-2-butene, can be converted first to 2-bromomethyl-1,3-butadiene, which is then treated with sodium ethoxide to yield 2-ethoxymethyl-1,3-butadiene with a 63% yield. mdpi.com

| Precursor | Reagents | Key Intermediate/Process | Final Product Class |

| trans-1,4-Dibromo-2-butene | 1. Alkyl Grignard, CuI2. DBU | 3-Alkyl-4-bromo-1-butene | 2-Alkyl-1,3-butadienes nih.gov |

| trans-1,4-Dibromo-2-butene | Dialkyl Ketone, NaH | Allenic addition | Allenic Ketones rsc.org |

| 1,4-Dibromo-2-methyl-2-butene | 1. DMPU2. Sodium Ethoxide | 2-Bromomethyl-1,3-butadiene | 2-Ethoxymethyl-1,3-butadiene mdpi.com |

| cis-1,4-Dibromo-2-butene | Peroxides, C1 Nucleophiles | [5+1] annulation | Dihydropyrans lookchem.com |

Electrocarboxylation of Related Dibromobutene Intermediates

Electrocarboxylation is a synthetic method that utilizes electrochemical reduction to generate a carbanion from an organic halide, which then acts as a nucleophile to attack carbon dioxide (CO₂), forming a carboxylic acid. This process represents a promising approach for CO₂ conversion and utilization. The general mechanism involves a two-electron reduction of an organic halide (RX) at the cathode to produce the corresponding dehalogenated carbanion (R⁻), which subsequently reacts with CO₂.

While specific studies on the electrocarboxylation of 3,4-dibromo-1-butene or its isomers are not extensively detailed, the principles have been demonstrated with other organic halides. For example, the electrocarboxylation of 1,4-dibromobenzene (B42075) can yield aromatic carboxylic acid esters. Studies have shown that a silver cathode is particularly effective for these reactions, as it positively shifts the reduction potential required for cleaving the carbon-halogen (C-X) bond.

This established electrochemical methodology could theoretically be applied to dibromobutene intermediates. Such a reaction would involve the electrochemical reduction of the C-Br bonds to form a butenyl carbanion, which could then react with CO₂ to introduce one or two carboxyl groups, providing a pathway to novel unsaturated dicarboxylic acids.

Chemical Reactivity and Mechanistic Investigations of 1 Butene, 3,4 Dibromo

Electrophilic Addition Reactions: Scope and Limitations

The carbon-carbon double bond in 1-Butene, 3,4-dibromo- is a region of high electron density, making it susceptible to attack by electrophiles. wikipedia.org However, the reactivity of the double bond is attenuated by the electron-withdrawing inductive effects of the two bromine atoms, rendering it less nucleophilic than a simple, unhalogenated alkene.

Electrophilic addition to 1-Butene, 3,4-dibromo- proceeds via the formation of a carbocation intermediate. The regioselectivity of the reaction is dictated by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.orgyoutube.comchemistrysteps.com

In the case of 1-Butene, 3,4-dibromo-, the addition of an electrophile like H⁺ to C1 results in a secondary carbocation at C2. This intermediate is stabilized by the adjacent C3-Br bond, although the precise electronic effect can be complex. The subsequent attack by a nucleophile (e.g., Br⁻) on the carbocation at C2 completes the addition.

The mechanism for the addition of a hydrogen halide (HX) can be summarized as follows:

Electrophilic Attack : The π electrons of the alkene's double bond attack the electrophilic hydrogen of HX. This forms a new C-H bond at C1 and a secondary carbocation at C2. This step is the rate-determining step of the reaction. libretexts.org

Nucleophilic Attack : The resulting halide anion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation at C2, forming a new C-X bond and yielding the final product. libretexts.org

The addition of halogens, such as bromine (Br₂), proceeds through a different intermediate—a cyclic bromonium ion. docbrown.infomasterorganicchemistry.comlibretexts.org The reaction is initiated by the polarization of the Br-Br bond upon approach to the electron-rich double bond. libretexts.org The bromonium ion is then opened by a backside attack of a bromide ion (Br⁻), resulting in an anti-addition product. masterorganicchemistry.com

| Electrophile | Reagent | Expected Major Product | Mechanism Highlights |

| Proton/Halide | HBr | 1,2,3-Tribromobutane | Follows Markovnikov's rule; formation of a secondary carbocation at C2. libretexts.org |

| Halogen | Br₂ | 1,2,3,4-Tetrabromobutane | Proceeds via a cyclic bromonium ion intermediate, followed by anti-addition of Br⁻. masterorganicchemistry.com |

Nucleophilic Substitution Reactions: Pathways and Selectivity

1-Butene, 3,4-dibromo- possesses two distinct carbon-bromine bonds, each with different susceptibilities to nucleophilic attack. The bromine at C4 is attached to a primary carbon, while the bromine at C3 is on a secondary, allylic carbon. This structural arrangement allows for competition between several substitution mechanisms, including S(_N)2, S(_N)1, and S(_N)2'. ksu.edu.saperlego.com

The reactivity of brominated butenes like 1-Butene, 3,4-dibromo- is highly dependent on the reaction conditions and the nature of the nucleophile.

S(_N)2 Reaction at C4 : The primary bromide at C4 is sterically accessible and is a prime site for a bimolecular nucleophilic substitution (S(_N)2) reaction. masterorganicchemistry.combyjus.com This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration if the carbon were chiral. libretexts.orglibretexts.org Strong, unhindered nucleophiles favor this pathway.

S(_N)1 and S(_N)2 Reactions at C3 : The secondary, allylic bromide at C3 can react through either an S(_N)1 or S(_N)2 pathway. An S(_N)1 reaction involves the formation of a resonance-stabilized allylic carbocation, which is a relatively stable intermediate. study.com This pathway is favored by polar protic solvents and weaker nucleophiles. A direct S(_N)2 reaction at this secondary carbon is also possible but is slower than at the primary C4 due to increased steric hindrance. masterorganicchemistry.com

S(_N)2' Reaction : The allylic system also allows for a concerted S(_N)2' (S(_N)2 prime) mechanism. In this pathway, the nucleophile attacks the terminal carbon of the double bond (C1), which is electronically coupled to the leaving group at C3. This attack is accompanied by a rearrangement of the double bond to the C2-C3 position and the simultaneous expulsion of the bromide ion from C3. This mechanism is a characteristic reaction of allylic systems.

The competition between these pathways is summarized below.

| Reaction Site | Mechanism | Description | Favorable Conditions |

| C4 (Primary) | S(_N)2 | Concerted backside attack by the nucleophile, displacing Br⁻. byjus.com | Strong, sterically unhindered nucleophiles; polar aprotic solvents. chemistrysteps.com |

| C3 (Secondary, Allylic) | S(_N)1 | Formation of a resonance-stabilized allylic carbocation intermediate. study.com | Weak nucleophiles; polar protic solvents. |

| C3 (Secondary, Allylic) | S(_N)2 | Direct backside attack at the secondary carbon. | Strong nucleophiles (competes with S(_N)2 at C4). |

| C1/C3 (Allylic System) | S(_N)2' | Nucleophilic attack at C1 with double bond migration and loss of Br⁻ from C3. | Common in allylic systems, especially with certain nucleophiles. |

Cycloaddition Chemistry: [4+2] and Other Pericyclic Reactions

While 1-Butene, 3,4-dibromo- is not itself a conjugated diene, it is a valuable precursor for preparing substituted dienes that can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org To utilize 1-Butene, 3,4-dibromo- in this context, it must first be converted into a conjugated diene. This is typically achieved through an elimination reaction (see Section 3.4) to generate a species like 1-bromo-1,3-butadiene or 2-bromo-1,3-butadiene.

Once formed, these halogenated dienes can react with various dienophiles. The bromine substituent on the diene influences the electronic properties and, consequently, the reactivity and regioselectivity of the cycloaddition. Electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.orglibretexts.org

The resulting vinyl bromide cycloadducts are versatile intermediates. researchgate.net The carbon-bromine bond can be further functionalized, for instance, through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). This tandem Diels-Alder/cross-coupling strategy provides a powerful route to complex cyclic and heterocyclic frameworks. Halogenated heterocycles are significant building blocks in synthetic and medicinal chemistry. sigmaaldrich.comexlibrisgroup.comnih.gov The use of halogenated butadienes, derived from precursors like 1-Butene, 3,4-dibromo-, represents an important strategy for accessing these valuable structures. researchgate.netresearchgate.net

Elimination Reactions and Formation of Unsaturated Systems from 1-Butene, 3,4-dibromo-

Elimination reactions of 1-Butene, 3,4-dibromo-, typically promoted by a base, can lead to the formation of various unsaturated products, including substituted dienes and alkynes. mgscience.ac.in These reactions are crucial for converting the substrate into a conjugated system suitable for cycloadditions. The most common mechanism for base-induced elimination of alkyl halides is the E2 mechanism, a concerted process where a proton is abstracted and the leaving group departs simultaneously. libretexts.orglumenlearning.com

The regiochemical outcome of the elimination depends on which proton is abstracted by the base. For 1-Butene, 3,4-dibromo-, there are several possibilities:

Formation of a Conjugated Diene : Abstraction of a proton from C4 and elimination of the bromide from C3 (or vice-versa, though mechanistically less direct for a simple E2 process) is not a standard β-elimination. A more plausible route to a conjugated system is the elimination of HBr across the C3 and C4 positions. Treatment with a base can remove the proton from C3 and the bromide from C4, or the proton from C2 and the bromide from C3. The most synthetically useful transformation is the formation of a conjugated brominated diene, such as 4-bromo-1,2-butadiene or 1-bromo-1,3-butadiene, through controlled elimination.

Formation of other Unsaturated Systems : Depending on the reaction conditions and the base used, other elimination products can be formed. For example, a double elimination could potentially lead to the formation of vinylacetylene or butadiyne. Regioselective elimination of vicinal dibromides (across C3 and C4) is a known method for producing bromoalkenes. thieme-connect.de

The reaction of vicinal dibromides with certain bases can be highly regioselective, controlled by factors such as the acidity of the protons adjacent to electron-withdrawing groups. thieme-connect.de For 1-Butene, 3,4-dibromo-, treatment with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) would be expected to promote elimination to furnish brominated dienes.

| Base/Conditions | Type of Elimination | Potential Unsaturated Product(s) |

| Strong, non-nucleophilic base (e.g., DBU) | E2 Elimination | 1-Bromo-1,3-butadiene, 2-Bromo-1,3-butadiene |

| Strong base (e.g., NaNH₂) | Double Elimination | Vinylacetylene, Butadiyne |

| Mild basic conditions | Regioselective Elimination | Bromoalkenes |

Radical Reactions and Polymerization Studies Involving 1-Butene, 3,4-dibromo- Analogues

Photoinitiated cationic polymerization is a method used to convert monomers into polymers using light to generate a cationic initiating species. arkema.com This technique is particularly effective for the ring-opening polymerization of cyclic monomers like epoxides. tandfonline.com The analogue 3,4-Epoxy-1-butene is a highly reactive monomer in this process. tandfonline.comtandfonline.com

The polymerization is typically initiated by onium salts, such as diaryliodonium or triarylsulfonium salts, which upon UV irradiation, undergo photolysis to produce a strong Brønsted acid. arkema.comtandfonline.com This acid then protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer molecule. This process leads to the opening of the epoxy ring and the propagation of a polyether chain. tandfonline.com

Studies using Fourier transform real-time infrared spectroscopy have shown that 3,4-Epoxy-1-butene is significantly more reactive than its saturated counterpart, 1,2-epoxybutane, and its halogenated derivatives, such as 3,4-dibromo-1,2-epoxybutane. acs.org The enhanced reactivity is attributed to the presence of the vinyl group, which stabilizes the growing cationic chain end during the ring-opening polymerization. tandfonline.comtandfonline.com Furthermore, 3,4-Epoxy-1-butene can act as a reactive diluent, accelerating the polymerization of less reactive epoxy monomers in blends. tandfonline.com The most effective photoinitiators for this monomer are diaryliodonium salts that bear the hexafluoroantimonate anion. tandfonline.com

Table 1: Comparative Reactivity of Epoxy Monomers in Photoinitiated Cationic Polymerization

| Monomer | Relative Reactivity | Key Structural Feature |

| 3,4-Epoxy-1-butene | High | Unsaturated (vinyl group) |

| 1,2-Epoxybutane | Lower | Saturated analogue |

| 3,4-dibromo-1,2-epoxybutane | Lower | Halogenated analogue |

| 3,4-dichloro-1,2-epoxybutane | Lower | Halogenated analogue |

Data compiled from research findings indicating higher reactivity for the unsaturated monomer. acs.org

Free radical polymerization is a chain reaction method widely used to synthesize polymers from monomers containing carbon-carbon double bonds. fujifilm.comntu.edu.sg The process involves three main stages: initiation, propagation, and termination. libretexts.org Initiation begins with the formation of free radicals from an initiator molecule, which then add to a monomer molecule. ntu.edu.sg In the propagation step, the newly formed radical monomer adds to subsequent monomers, rapidly extending the polymer chain. fujifilm.com Termination occurs when two growing radical chains combine or disproportionate. ntu.edu.sg

Halogenated alkenes, as analogues or derivatives of 1-Butene, 3,4-dibromo-, can participate in radical polymerization. The presence of halogen atoms can influence the reactivity of the monomer and the properties of the resulting polymer. The structure of the substituent on the carbon-carbon double bond plays a crucial role in determining the suitability of a monomer for radical polymerization. hacettepe.edu.tr

A specialized technique known as Atom Transfer Radical Polymerization (ATRP) is particularly relevant for halogenated compounds. In ATRP, a transition metal complex acts as a catalyst to reversibly activate and deactivate the growing polymer chain through the transfer of a halogen atom. fujifilm.com This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. A monomer like 1-Butene, 3,4-dibromo- or its derivatives could potentially serve as a monomer or an initiator in such controlled radical polymerization processes, where the carbon-bromine bonds could be utilized for initiation and control.

The inclusion of halogenated derivatives into a polymer chain can impart specific properties, such as flame retardancy, increased density, and modified solubility. The mechanism of inclusion follows the general principles of radical addition to the double bond, where the radical initiator or the growing polymer radical attacks the vinyl group of the halogenated butene monomer. youtube.com

Advanced Spectroscopic Characterization Methodologies for 1 Butene, 3,4 Dibromo Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Butene, 3,4-dibromo-. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides precise information about the connectivity and spatial arrangement of atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 1-Butene, 3,4-dibromo- is characterized by specific absorption bands. The C=C double bond stretch of the alkene group gives rise to a band in the 1640-1680 cm⁻¹ region. The stretching vibrations of the vinylic C-H bonds are observed at wavenumbers above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), distinguishing them from the aliphatic C-H stretches which appear just below 3000 cm⁻¹. The presence of bromine is confirmed by the C-Br stretching vibrations, which typically appear in the fingerprint region, between 500 and 680 cm⁻¹.

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. For 1-Butene, 3,4-dibromo-, the symmetric C=C stretching vibration often produces a strong and sharp signal in the Raman spectrum, which can be weak in the IR spectrum. This makes Raman particularly useful for confirming the presence of the double bond. C-Br bonds also give rise to characteristic Raman signals.

The following interactive table details the expected vibrational frequencies for the key functional groups in 1-Butene, 3,4-dibromo-.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | =C-H (Vinyl) | 3010 - 3095 | Medium | Medium |

| C-H Stretch | -C-H (Alkyl) | 2850 - 2960 | Medium | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium-Weak | Strong |

| C-H Bend | =CH₂ (Out-of-plane) | 910 - 990 | Strong | Weak |

| C-Br Stretch | Bromoalkane | 500 - 680 | Strong | Strong |

Mass Spectrometry (MS) for Elucidating Fragmentation Patterns and Molecular Structures

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

For 1-Butene, 3,4-dibromo-, the most distinctive feature in the mass spectrum is the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. This results in a characteristic pattern for the molecular ion (M⁺) peak. A molecule containing two bromine atoms will exhibit a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. The molecular weight of C₄H₆Br₂ is approximately 214 g/mol , so this triplet would be centered around m/z 214.

Common fragmentation pathways include the loss of a bromine atom (Br•) to give a fragment ion [C₄H₆Br]⁺, which would appear as a doublet (two peaks of equal intensity, 2 amu apart). Another common fragmentation is the cleavage of the C-C bond, leading to smaller charged fragments. The analysis of these fragments helps to piece together the molecular structure.

This interactive table outlines the expected major ions in the mass spectrum of 1-Butene, 3,4-dibromo-.

| m/z Value | Proposed Fragment Ion | Notes |

| 212, 214, 216 | [C₄H₆Br₂]⁺ | Molecular ion (M⁺) peak. Exhibits a 1:2:1 intensity ratio, confirming the presence of two bromine atoms. |

| 133, 135 | [C₄H₆Br]⁺ | Loss of a bromine radical (•Br) from the molecular ion. Shows a 1:1 intensity ratio. |

| 107, 109 | [C₂H₂Br]⁺ | A possible fragment from C-C bond cleavage. Shows a 1:1 intensity ratio. |

| 53 | [C₄H₅]⁺ | Loss of HBr₂ from the molecular ion. |

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

The unambiguous structural elucidation of 1-Butene, 3,4-dibromo- is achieved through the synergistic integration of data from various spectroscopic methods. doi.org No single technique can provide a complete picture, but together they offer conclusive evidence.

The process begins with Mass Spectrometry, which establishes the molecular formula (C₄H₆Br₂) and confirms the presence of two bromine atoms through the unique M, M+2, M+4 isotopic pattern. Next, IR and Raman spectroscopy identify the key functional groups: the alkene (C=C and =C-H stretches) and the alkyl halide (C-Br stretch).

Finally, NMR spectroscopy provides the detailed atomic connectivity. ¹H NMR identifies the different types of protons (vinylic, attached to brominated carbons) and their adjacencies through spin-spin coupling patterns. ¹³C NMR confirms the carbon skeleton, showing four distinct carbon environments, including two sp² hybridized carbons of the double bond and two sp³ hybridized carbons bonded to bromine. By combining the molecular formula from MS, the functional groups from IR/Raman, and the detailed connectivity map from NMR, the precise structure of 1-Butene, 3,4-dibromo- can be determined with a high degree of confidence. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 1 Butene, 3,4 Dibromo

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govcam.ac.uk DFT calculations are particularly useful for investigating systems containing heavy atoms like bromine. Studies on butene derivatives and other brominated organic molecules have demonstrated the utility of DFT in calculating various molecular descriptors. jocpr.comresearchgate.net

For brominated butene systems, DFT can be applied to determine a range of electronic and structural properties. Global reactivity descriptors such as ionization energy, electron affinity, molecular hardness, and electrophilicity can be calculated to predict the reactivity of the molecule. jocpr.com Furthermore, DFT is employed to compute bond dissociation enthalpies (BDEs), which are crucial for understanding thermal degradation pathways, such as the homolysis of C-Br bonds. researchgate.net The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level computations to ensure reliability. researchgate.netnih.gov

Computational modeling is instrumental in mapping the potential energy surfaces (PES) of chemical reactions. By locating transition states and intermediates, these models can elucidate detailed reaction mechanisms and calculate the associated energy barriers (activation energies) and reaction enthalpies. researchgate.netsmu.edu

For 1-Butene, 3,4-dibromo-, a key reaction of interest is its formation from the electrophilic addition of bromine to 1,3-butadiene (B125203). This reaction can yield two different constitutional isomers: 3,4-dibromo-1-butene (via 1,2-addition) and 1,4-dibromo-2-butene (B147587) (via 1,4-addition). Computational studies can model the reaction pathway, which typically involves the formation of a cyclic bromonium ion intermediate. researchgate.net By calculating the activation energies for the subsequent nucleophilic attack by the bromide ion at different carbon atoms, the model can predict which product is formed faster (the kinetic product) and which is more stable (the thermodynamic product). It has been suggested that 1,4-dibromo-2-butene has a lower activation energy for its formation, while 3,4-dibromo-1-butene is the more stable, thermodynamic product. chegg.comchegg.com

Conformational Analysis and Molecular Dynamics Simulations of 1-Butene, 3,4-dibromo- and its Derivatives

The flexibility of a molecule is defined by the rotation around its single bonds, giving rise to different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for interconversion.

The conformational landscape of the parent molecule, 1-butene, has been studied computationally. It is known to have two key conformers that are minima on the potential energy surface: a more stable skew conformer and a less stable syn conformer. researchgate.netsemanticscholar.orgresearchgate.net The introduction of two bromine atoms at the C3 and C4 positions in 1-Butene, 3,4-dibromo- significantly increases the complexity of its conformational analysis. New rotational degrees of freedom are introduced around the C2-C3 and C3-C4 bonds. The bulky and electronegative bromine atoms introduce steric hindrance and dipole-dipole interactions that will dictate the preferred conformations.

Theoretical Prediction of Stereochemical Outcomes and Isomer Stability

Stereoisomers are molecules with the same chemical formula and bond connectivity but different arrangements of atoms in three-dimensional space. 182.160.97nptel.ac.in Computational chemistry is a powerful tool for predicting the relative stabilities of different isomers and understanding the factors that control stereochemical outcomes in reactions.

For 1-Butene, 3,4-dibromo-, two types of isomerism are particularly important:

Constitutional Isomerism: As discussed previously, the addition of bromine to 1,3-butadiene can result in 3,4-dibromo-1-butene or 1,4-dibromo-2-butene. Theoretical calculations can determine the relative thermodynamic stability of these isomers by comparing their computed ground-state energies. Studies indicate that 3,4-dibromo-1-butene is the more stable, or thermodynamic, product under certain conditions. chegg.comchegg.com

Stereoisomerism: The 1-Butene, 3,4-dibromo- molecule contains a chiral center at the C4 carbon, which is bonded to four different groups (H, Br, CH2Br, and CH=CH2). Consequently, it can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3,4-dibromo-1-butene and (S)-3,4-dibromo-1-butene. While enantiomers have identical energies in an achiral environment, computational methods can be used to model their interaction with other chiral molecules, which is crucial for predicting outcomes in stereoselective reactions. For molecules with multiple chiral centers, such as 2,3-dibromobutane, computational methods can calculate the energy differences between all possible diastereomers and meso forms. ucsb.edu

Table 5.2: Computationally Analyzed Isomers Related to 1-Butene, 3,4-dibromo-

| Isomer Type | Specific Isomers | Key Computational Insight |

|---|---|---|

| Constitutional | 3,4-dibromo-1-butene vs. 1,4-dibromo-2-butene | Relative thermodynamic stability and activation energies for formation can be calculated to distinguish between kinetic and thermodynamic products. chegg.comchegg.com |

| Stereoisomers (Enantiomers) | (R)-3,4-dibromo-1-butene vs. (S)-3,4-dibromo-1-butene | Have identical energies, but their 3D structures can be modeled to understand interactions in chiral environments. |

Frontiers in Applications and Future Research Directions of 1 Butene, 3,4 Dibromo in Organic Synthesis

Design and Synthesis of Complex Organic Molecules Utilizing 1-Butene, 3,4-dibromo- as a Synthon

The utility of 1-Butene, 3,4-dibromo- as a precursor for intricate molecular structures lies in its capacity to undergo sequential or cascade reactions involving its vinyl group and bromine atoms. While direct applications are emerging, the synthetic potential of the dibromobutene (B8328900) framework is well-illustrated by the reactions of its substituted isomers.

A notable example involves the use of an adamantyl-substituted dibromobutene isomer, 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane, in the synthesis of a diverse array of heterocyclic systems. Research has shown that this compound reacts with various nucleophiles to construct N-, S-, and O-containing heterocycles, which are foundational scaffolds in many areas of chemical and pharmaceutical science. For instance, reaction with primary amines or hydrazines leads to the formation of substituted pyrrolines and pyrroles. Similarly, treatment with sodium sulfide (B99878) yields adamantyl-containing thiophenes, and reactions with catechols can produce complex benzodioxocine structures.

These transformations highlight the power of the dibromobutene core to serve as a linchpin in cyclization reactions, enabling the efficient assembly of complex polycyclic systems. The ability to form multiple new bonds in a controlled manner underscores the potential of 1-Butene, 3,4-dibromo- itself for similar synthetic strategies.

Table 1: Heterocyclic Systems Synthesized from an Adamantyl-Substituted Dibromobutene Isomer This table showcases the synthetic versatility of a related dibromobutene scaffold, suggesting potential applications for 1-Butene, 3,4-dibromo-.

| Reactant Class | Resulting Heterocycle |

|---|---|

| Primary Amines | Substituted Pyrrolines/Pyrroles |

| Hydrazines | Pyridazinium Salts |

| Sodium Sulfide | Substituted Thiophenes |

| Phenols/Catechols | Furan and Benzodioxocine Derivatives |

Development of Novel Functional Materials through 1-Butene, 3,4-dibromo- Derivatization

The development of novel functional materials using 1-Butene, 3,4-dibromo- as a monomer or modifying agent remains a largely unexplored field. However, the molecule's structure suggests significant potential in polymer chemistry. The presence of a vinyl group allows it to participate in addition polymerization, while the two bromine atoms offer sites for post-polymerization modification or cross-linking.

Theoretically, 1-Butene, 3,4-dibromo- could be polymerized or co-polymerized with other olefins via radical or transition-metal-catalyzed methods. The resulting polymer would feature pendant dibromoethyl groups along its backbone. These bromine atoms could then be leveraged for further functionalization, such as:

Cross-linking: Reaction with difunctional nucleophiles could create cross-links between polymer chains, leading to the formation of thermosets or hydrogels with tailored mechanical properties.

Grafting: The bromine atoms could serve as initiation sites for atom transfer radical polymerization (ATRP), allowing for the grafting of other polymer chains onto the poly(1-butene, 3,4-dibromo-) backbone.

Surface Modification: The reactivity of the C-Br bonds could be used to anchor the polymer to surfaces or to introduce specific functionalities, such as hydrophilic or bioactive groups.

While specific studies on the polymerization of 1-Butene, 3,4-dibromo- are not widely documented, the principles of polymer chemistry suggest it is a promising candidate for creating advanced materials. Future research is needed to investigate its polymerization behavior and the properties of the resulting materials.

Catalytic Transformations Involving 1-Butene, 3,4-dibromo- and its Derivatives

The dual functionality of 1-Butene, 3,4-dibromo- makes it an ideal substrate for a range of catalytic transformations, enabling selective modification at either the alkene or the carbon-bromine bonds.

Catalytic Hydrogenation: The carbon-carbon double bond in 1-Butene, 3,4-dibromo- can be selectively reduced through catalytic hydrogenation. This reaction typically employs a heterogeneous metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). The process converts the vinyl group into an ethyl group, yielding 1,2-dibromobutane. This transformation is thermodynamically favorable and proceeds via syn-addition of two hydrogen atoms across the double bond on the catalyst surface. Such a reaction would be a key step in converting the unsaturated synthon into a saturated dibromoalkane, useful for subsequent nucleophilic substitution reactions without the complication of the reactive alkene.

Palladium-Catalyzed Cross-Coupling Reactions: The two carbon-bromine bonds represent prime sites for the formation of new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis. Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.

Negishi Coupling: Coupling with an organozinc reagent.

Heck Reaction: While typically involving vinyl or aryl halides, conditions could potentially be developed to engage the alkyl bromide moieties.

These catalytic methods would allow for the stepwise and controlled introduction of various alkyl, alkenyl, or aryl groups, providing a powerful strategy for building molecular complexity from the simple four-carbon skeleton of 1-Butene, 3,4-dibromo-.

Table 2: Potential Catalytic Transformations of 1-Butene, 3,4-dibromo-

| Reaction Type | Functional Group Targeted | Potential Product | Catalyst System (General) |

|---|---|---|---|

| Catalytic Hydrogenation | C=C double bond | 1,2-Dibromobutane | H₂, Pd/C, PtO₂, or Ni |

| Suzuki-Miyaura Coupling | C-Br bonds | Alkyl/Aryl-substituted butene | Pd catalyst, Base, Organoboron reagent |

| Negishi Coupling | C-Br bonds | Alkyl/Aryl-substituted butene | Pd or Ni catalyst, Organozinc reagent |

Exploration of Bioactive Scaffolds Derived from Brominated Butenes

While 1-Butene, 3,4-dibromo- has not been directly implicated in the synthesis of established bioactive compounds, its potential as a precursor for novel bioactive scaffolds is significant. Many biologically active molecules and FDA-approved drugs are based on heterocyclic cores, such as the pyrrolidine (B122466) ring. The ability of brominated butenes to act as synthons for these ring systems provides a clear pathway for exploring new chemical space in medicinal chemistry.

As demonstrated by the chemistry of its substituted isomers, the dibromobutene framework can be efficiently converted into a variety of heterocyclic structures, including pyrrolidines, thiophenes, and furans. Each of these represents a privileged scaffold in drug discovery. By starting with a simple, flexible building block like 1-Butene, 3,4-dibromo-, chemists can potentially access libraries of novel heterocyclic compounds through reaction with diverse amine, sulfur, or oxygen nucleophiles.

The resulting scaffolds could then be evaluated for biological activity across a range of therapeutic areas. The bromine atoms also offer a handle for further derivatization, allowing for the fine-tuning of a molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile. The exploration of brominated butenes as starting points for diversity-oriented synthesis could therefore be a fruitful strategy for the discovery of next-generation therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。